1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone
Description
Properties
CAS No. |
145510-85-6 |
|---|---|
Molecular Formula |
C18H14BrNO4 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-4-hydroxy-5-oxo-1-phenyl-2H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C18H14BrNO4/c19-12-8-6-11(7-9-12)16-14(10-15(21)22)17(23)18(24)20(16)13-4-2-1-3-5-13/h1-9,16,23H,10H2,(H,21,22) |
InChI Key |
IKQFQTHASNTFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(=C(C2=O)O)CC(=O)O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone typically involves multi-step organic reactions. One common method involves the condensation of p-bromoaniline with ethyl chloroacetate to form ethyl N-(p-bromophenyl) acetate. This intermediate is then converted to the corresponding hydrazide using hydrazine hydrate. Subsequent cyclization and functional group modifications yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications in Pyrrolone Derivatives
A. 5-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m, )
- Substituents: 4-chlorophenyl, 4-aminophenyl.
- Properties : Melting point = 209.0–211.9°C, yield = 46%.
- The absence of a carboxymethyl group may limit solubility .
B. 1-Benzyl-4-benzoyl-3-hydroxy-5-phenyl-5-ethoxycarbonylmethyl-2,5-dihydro-2-pyrrolone ()
- Substituents : Ethoxycarbonylmethyl (ester) at position 3.
- Comparison : The ethoxy group in this derivative vs. carboxymethyl in the target compound affects pharmacokinetics. Esters are typically more lipophilic but require enzymatic hydrolysis for activation, whereas free carboxylic acids may offer immediate ionic interactions .
Halogen-Substituted Pyrazolones (–6)
- Structure : 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.
- Key Feature : Bromo and chloro substituents on a pyrazolone core.
- Comparison : The dual halogenation pattern mirrors the target compound’s p-bromophenyl group, suggesting synergistic electronic effects. However, the pyrazolone core lacks the lactam ring’s hydrogen-bonding capacity .
Physical and Spectral Properties
Insights :
Q & A
Q. What are the established synthetic routes for 1-Phenyl-5-(p-bromophenyl)-3-hydroxy-4-carboxymethyl-2,5-dihydro-2-pyrrolone?
The synthesis typically involves base-assisted cyclization of α,β-unsaturated carbonyl precursors. For example, analogous pyrrolone derivatives are synthesized via condensation of substituted phenylhydrazines with diketones, followed by cyclization under basic conditions (e.g., KOH/EtOH). Key steps include:
- Precursor preparation : Reacting 5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one with p-bromophenyl-substituted reagents.
- Cyclization : Using bases like NaH or K₂CO₃ to facilitate ring closure .
- Yield optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of reactants) and reaction time (12–24 hours) to achieve yields up to 63% for similar compounds .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.0 ppm), hydroxyl groups (δ ~5.0 ppm), and carboxymethyl signals (δ ~3.5–4.0 ppm for CH₂, δ ~170 ppm for COO) .
- FTIR : Confirm hydroxyl (3436 cm⁻¹), carbonyl (1651 cm⁻¹), and aromatic C–Br (500–600 cm⁻¹) stretches .
- HRMS : Validate molecular formula (e.g., C₂₀H₁₇BrN₂O₃) with <2 ppm error .
Q. How can researchers assess its biological activity in preliminary studies?
- In vitro cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., lung or CNS cancer), with IC₅₀ calculations. For example, related pyrrolones show tumor growth inhibition (33–45%) at 10–50 µM concentrations .
- Antifungal testing : Adapt broth microdilution methods (CLSI M27/M38) to evaluate MIC values against Candida spp. or Aspergillus .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities?
Q. Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R factor (R1) | 0.054 |
| wR factor (wR2) | 0.182 |
| Data-to-parameter ratio | 13.6 |
Q. How to address contradictions in spectral data (e.g., unexpected NMR peaks)?
Q. What strategies improve synthetic yield and regioselectivity?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may reduce regioselectivity. Ethanol/water mixtures balance yield and purity .
- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization .
Q. Can computational methods predict reaction mechanisms?
- DFT calculations : Optimize transition states (B3LYP/6-31G*) for cyclization steps. Analyze bond lengths (e.g., C–O forming at 1.8–2.0 Å) and activation energies .
- Solvent modeling : Use CPCM to simulate solvent effects on reaction pathways .
Q. How do substituents (e.g., p-bromophenyl) influence electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
